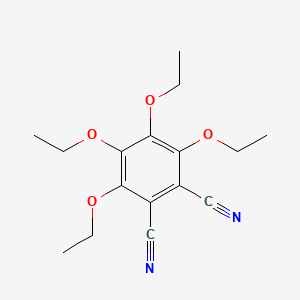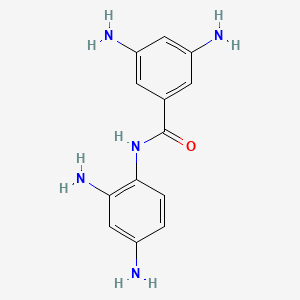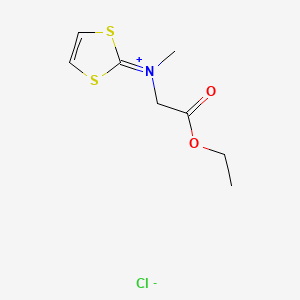
3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of four ethoxy groups and two nitrile groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile typically involves the ethoxylation of benzene-1,2-dicarbonitrile. The reaction conditions often include the use of ethyl iodide and a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethoxylation.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile depends on its chemical reactivity. The ethoxy groups can participate in various chemical reactions, while the nitrile groups can act as electrophilic centers. These functional groups enable the compound to interact with different molecular targets and pathways, leading to its diverse applications.
Comparación Con Compuestos Similares
- 3,4,5,6-Tetrachlorobenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile
Comparison: 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile is unique due to the presence of ethoxy groups, which impart different chemical properties compared to chloro or methoxy groups. The ethoxy groups make the compound more hydrophobic and can influence its reactivity and solubility in organic solvents.
Propiedades
Número CAS |
105528-48-1 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
3,4,5,6-tetraethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3 |
Clave InChI |
ZOGJCGXYHXPNCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1C#N)C#N)OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)



![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)







